![molecular formula C14H23BN2O3 B1469417 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol CAS No. 1313726-16-7](/img/structure/B1469417.png)
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol
Overview
Description
The compound “2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol” contains a pyrazole ring, a cyclopentanol group, and a tetramethyl-1,3,2-dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetramethyl-1,3,2-dioxaborolane group would add steric bulk, while the pyrazole and cyclopentanol groups could potentially participate in hydrogen bonding .
Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group is often used in borylation reactions, where it can form bonds with other organic compounds . The pyrazole group can participate in various reactions, including nucleophilic substitutions and electrophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the tetramethyl-1,3,2-dioxaborolane group is typically a colorless liquid at room temperature .
Scientific Research Applications
Synthesis of Diaryl Derivatives
The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .
Crystal Structure Analysis
The compound’s crystal structure has been studied by X-ray diffraction and conformational analysis . This helps in understanding the physical and chemical properties of the compound .
Density Functional Theory (DFT) Study
The molecular structure of the compound has been further calculated by density functional theory (DFT) . The calculated data are consistent with the results of X-ray diffraction .
Electrostatic Potential Analysis
DFT has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .
Hydrogen Bond Analysis
Based on the calculated Hirshfeld surface and two-dimensional fingerprint of the molecules, hydrogen bonds in the cells and input of various forces have been approached .
Synthesis of Boric Acid Derivatives
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is an important boric acid derivative . The title compound is obtained by a two-step substitution reaction .
Synthesis of Fluorine-containing Compounds
Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
Synthesis of Copolymers
It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-16-17(9-10)11-6-5-7-12(11)18/h8-9,11-12,18H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDUGLBMWAEWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCC3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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